molecular formula C22H16O6 B5276421 benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate

benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate

Cat. No.: B5276421
M. Wt: 376.4 g/mol
InChI Key: JJQXIGGGPVIKQS-UHFFFAOYSA-N
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Description

Benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate is a chemical compound with the molecular formula C22H16O6. It is a derivative of xanthone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a benzyl group attached to an acetate moiety, which is further linked to a xanthone core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate typically involves the esterification of [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives, which may exhibit different biological activities.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetate moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted benzyl or acetate derivatives.

Scientific Research Applications

Chemistry: In chemistry, benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate is used as a precursor for the synthesis of various xanthone derivatives

Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is used in the study of cellular processes and the development of new therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential as a drug candidate. Its derivatives are explored for their efficacy in treating diseases such as cancer, Alzheimer’s, and bacterial infections.

Industry: In the industrial sector, the compound is used in the formulation of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, the compound may interact with specific proteins involved in inflammation and microbial growth, thereby exerting its anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

  • [(1-Hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetic acid
  • Benzyl acetate
  • Xanthone derivatives

Comparison: Benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate is unique due to the presence of both a benzyl group and a xanthone core. This combination imparts distinct chemical and biological properties compared to its similar compounds. For instance, [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetic acid lacks the benzyl group, which may affect its solubility and reactivity. Benzyl acetate, on the other hand, does not possess the xanthone core, limiting its biological activities. Xanthone derivatives, while structurally related, may exhibit different activities based on their specific substitutions.

Properties

IUPAC Name

benzyl 2-(1-hydroxy-9-oxoxanthen-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c23-17-10-15(26-13-20(24)27-12-14-6-2-1-3-7-14)11-19-21(17)22(25)16-8-4-5-9-18(16)28-19/h1-11,23H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQXIGGGPVIKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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